3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of thiols and amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
N-benzyl-N-methylpropane-1-sulfonamide: A structurally similar compound without the amino group.
3-amino-N-methylpropane-1-sulfonamide: A compound with a similar backbone but lacking the benzyl group.
Uniqueness
3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and amino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H19ClN2O2S |
---|---|
Molecular Weight |
278.80 g/mol |
IUPAC Name |
3-amino-N-benzyl-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-13(16(14,15)9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,12H2,1H3;1H |
InChI Key |
ORPDLHXESUULLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.